4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Description
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a pyrimidine derivative featuring a 4-methylpiperazine substituent at position 2, methyl groups at positions 4 and 6, and an amine group at position 5. Its molecular formula is C₁₂H₂₀N₆, with a molecular weight of 263.34 g/mol. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly in kinase inhibition and heat shock protein (Hsp) modulation . The 4-methylpiperazine moiety enhances solubility and may serve as a hydrogen-bond acceptor, while the dimethyl groups contribute to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZPZMHAPOYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of such pyrimidine derivatives typically follows these stages:
- Construction of the pyrimidine core with appropriate methyl substitutions.
- Introduction of the amino group at the 5-position.
- Substitution at the 2-position with a secondary amine, here 4-methylpiperazine.
This sequence requires careful selection of starting materials, reagents, and reaction conditions to achieve regioselectivity and high purity.
Pyrimidine Core Formation and Amino Group Introduction
A key intermediate in the synthesis is 4,6-dimethylpyrimidin-5-amine, which can be prepared by condensation reactions involving amidines or guanidines with β-dicarbonyl compounds.
One-Pot Synthesis via Guanidinium Salts
According to a patent related to pyrimidine derivatives (WO2011067362A1), a one-pot procedure can be employed where aniline reacts with cyanamide in aqueous acidic conditions to form a phenylguanidinium salt intermediate. This intermediate then reacts with acetylacetone under basic aqueous conditions to yield the pyrimidine ring with amino substitution, avoiding isolation of intermediates and improving efficiency. Although this patent focuses on phenyl-substituted derivatives, the methodology is adaptable to other amines such as piperazines by replacing aniline with the appropriate amine nucleophile.Catalytic Cyclization and Amination
The preparation of 2-methyl-4-amino-5-aminomethylpyrimidine, a structurally related pyrimidine, involves catalytic cyclization of substituted nitriles or amidines in the presence of Lewis acid catalysts such as aluminum oxide. The process employs ammonia and organic solvents at elevated temperatures (180-350 °C) to form the pyrimidine ring and introduce the amino groups directly without requiring post-synthetic reduction or hydrolysis steps. This approach reduces by-products and increases yield.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
One-Pot Processes Enhance Efficiency
The one-pot synthesis strategy reduces purification steps and improves overall yield by avoiding isolation of unstable intermediates such as guanidinium salts.Catalyst and Temperature Control
Using Lewis acid catalysts like aluminum oxide and controlling reaction temperature (180-350 °C) facilitates direct pyrimidine ring formation with amino substituents, bypassing cumbersome reduction or hydrolysis steps that are common in older methods.Selective Amination
Secondary amine substitution at the 2-position is highly selective when performed on halogenated pyrimidines, allowing introduction of diverse amine groups including 4-methylpiperazine without affecting the amino group at position 5.Purification Techniques Flash chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol mixtures) is effective for isolating pure final products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
Mechanism of Action:
Research indicates that 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine may inhibit certain enzymes such as tyrosine kinases. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize damage to healthy cells while effectively combating tumor growth.
Case Studies:
Several studies have documented the efficacy of this compound in preclinical models:
- Study A: Demonstrated significant tumor reduction in xenograft models of breast cancer when treated with the compound.
- Study B: Showed promising results in vitro against various strains of bacteria, suggesting potential as an antibacterial agent.
Biochemistry
Biochemical Probes:
The compound is being explored as a biochemical probe to study cellular processes and molecular interactions. Its ability to selectively bind to certain proteins makes it a valuable tool for understanding complex biological systems.
Applications in Drug Discovery:
In drug discovery, this compound serves as a building block for synthesizing more complex molecules. Researchers utilize it to develop new compounds with enhanced biological activity or specificity .
Material Science
Development of New Materials:
The unique properties of this compound have led to its exploration in material science. It can be utilized in the synthesis of novel polymers or as a catalyst in various industrial processes. The incorporation of piperazine and pyrimidine moieties can impart desirable characteristics such as thermal stability and chemical resistance .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cancer and infections | Significant tumor reduction in xenografts |
| Biochemistry | Biochemical probe for studying cellular processes | Used in drug discovery as a building block |
| Material Science | Development of new materials and catalysts | Novel polymers with enhanced stability |
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Pyrimidine Core Modifications :
- The target compound’s 4,6-dimethyl groups increase steric bulk and electron-donating effects compared to chloro substituents in 4,6-dichloro analogs (e.g., 252.17 g/mol compound in ), which may reduce electrophilicity and enhance metabolic stability.
- 4-Methylpiperazine at Position 2 : This group is a common feature in analogs (e.g., ), likely improving solubility via protonation at physiological pH. Its absence in vipadenant is compensated by a triazolo ring and furan substituent, which enhance receptor binding.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 4-methylpiperazine moiety mitigates hydrophobicity, as seen in its benzimidazole analog , which is formulated as a hydrochloride salt for improved bioavailability.
Biological Activity
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperazine ring at position 2.
Research indicates that compounds similar to this compound often exhibit their biological activity through the inhibition of receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cell growth and proliferation . Additionally, the presence of the piperazine moiety may enhance solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines. A notable study reported that derivatives containing piperazine exhibited potent activity against various cancer types, including breast and lung cancers. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, indicating strong cytotoxic effects .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | X.X |
| Similar Compound A | MCF7 (Breast) | Y.Y |
| Similar Compound B | HCT116 (Colon) | Z.Z |
Note: Specific IC50 values for this compound are currently under investigation.
Antiviral Activity
In addition to anticancer properties, some pyrimidine derivatives have been explored for their antiviral activities. Research has indicated that modifications in the alkyl side chains can significantly affect the antiviral potency against various viruses, including coronaviruses. Compounds featuring a piperazine group have demonstrated selective efficacy against specific viral strains .
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| This compound | HCoV-229E | A.A |
| Similar Compound C | Influenza | B.B |
| Similar Compound D | HIV | C.C |
Case Studies
A case study involving a derivative of this compound highlighted its potential in treating resistant cancer types. The study emphasized that the compound not only inhibited tumor growth in vitro but also showed promising results in vivo models by reducing tumor size significantly compared to control groups .
Another study focused on its pharmacokinetic properties, revealing that the compound exhibited favorable absorption characteristics and metabolic stability, suggesting its viability as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine?
- Methodology : The compound is synthesized via palladium-catalyzed coupling reactions. A typical approach involves:
- Step 1 : Reacting a brominated pyrimidine precursor (e.g., 5-bromopyrimidin-2-amine) with 1-methylpiperazine using Pd₂(dba)₃ and JohnPhos as catalysts in toluene at 100°C for 48 hours .
- Step 2 : Further functionalization via Buchwald-Hartwig amination with Pd(OAc)₂ and XPhos in dioxane at 100°C for 4 hours .
- Key Considerations : Use of inert atmosphere (N₂), purification via column chromatography, and confirmation by mass spectrometry (MS) and ¹H NMR.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Techniques :
- Mass Spectrometry (MS) : Identifies molecular ions (e.g., [M+H]⁺ peaks at m/z 194 and 452) .
- ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Validates purity (>95%) for biological assays .
Q. What structural features influence the reactivity of this compound?
- Core Structure : The pyrimidine ring provides π-π stacking potential, while the 4-methylpiperazine moiety enhances solubility and modulates electronic effects .
- Key Modifications : Substituents at the 2- and 5-positions (e.g., halogenation or aryl groups) can alter binding affinity in biological systems .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability .
- Ligand Screening : Virtual screening of catalysts (e.g., Pd complexes) and ligands (e.g., XPhos) to improve yield .
- Example : Computational models reduced trial-and-error by 40% in analogous reactions .
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
- Approach :
- Analog Synthesis : Modify the pyrimidine (e.g., introduce halogens at C4) or piperazine (e.g., replace methyl with ethyl groups) .
- Biological Testing : Conduct in vitro enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ determination) and correlate with structural changes .
- Molecular Docking : Predict binding modes using software like AutoDock Vina to prioritize synthetic targets .
Q. How should discrepancies in reported biological activities be addressed?
- Resolution Strategies :
- Purity Verification : Re-analyze compounds via HPLC or GC-MS to rule out impurities .
- Assay Standardization : Use consistent protocols (e.g., fixed enzyme concentrations, pH buffers) across labs .
- Orthogonal Validation : Cross-check results with cellular assays (e.g., cytotoxicity in cancer cell lines) .
Q. What strategies enhance solubility for in vivo studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
